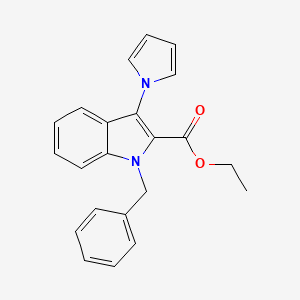

ethyl 1-benzyl-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

CAS No.: 339098-99-6

Cat. No.: VC4507213

Molecular Formula: C22H20N2O2

Molecular Weight: 344.414

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339098-99-6 |

|---|---|

| Molecular Formula | C22H20N2O2 |

| Molecular Weight | 344.414 |

| IUPAC Name | ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate |

| Standard InChI | InChI=1S/C22H20N2O2/c1-2-26-22(25)21-20(23-14-8-9-15-23)18-12-6-7-13-19(18)24(21)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3 |

| Standard InChI Key | SHVQGVREBHLASW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N4C=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an indole core substituted at the 1-position with a benzyl group, at the 3-position with a pyrrole ring, and at the 2-position with an ethyl ester (Figure 1). This arrangement creates a planar aromatic system with extended conjugation, as evidenced by crystallographic analyses of analogous structures . The benzyl group enhances lipophilicity, while the pyrrole and ester functionalities introduce sites for hydrogen bonding and electrophilic interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 339098-99-6 |

| Molecular Formula | |

| Molecular Weight | 344.414 g/mol |

| IUPAC Name | Ethyl 1-benzyl-3-pyrrol-1-ylindole-2-carboxylate |

| InChI Key | SHVQGVREBHLASW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)N4C=CC=C4 |

Synthetic Methodologies

Clauson-Kaas Reaction-Based Synthesis

The primary synthesis route involves a two-step Clauson-Kaas reaction, adapted from protocols for related 3-(1H-pyrrol-1-yl)-indole derivatives .

Reaction Conditions and Optimization

-

Stage 1: Condensation of 2,5-dimethoxytetrahydrofuran with 4-chloropyridine hydrochloride in 1,4-dioxane at 20°C for 15 minutes generates a reactive pyrrole intermediate .

-

Stage 2: Reaction with ethyl 1-benzyl-3-amino-1H-indole-2-carboxylate under reflux in 1,4-dioxane for 1–4 hours yields the target compound. Purification via column chromatography (dichloromethane eluent) achieves a crude yield of 91% .

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (~100°C) |

| Reaction Time | 1–4 hours |

| Purification Method | Column Chromatography (CHCl) |

| Yield | 91% |

Alternative Pathways

Industrial-scale production may employ continuous flow reactors to enhance efficiency, though specific protocols remain proprietary. Nucleophilic substitution reactions at the benzyl position enable derivatization, as demonstrated in chlorobenzyl analogues.

Physicochemical Properties

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on structurally similar molecules (e.g., ethyl 1-chloro-3-(4-chloro-1-methyl-1H-indol-3-yl)acrylate) reveal monoclinic crystal systems with P2/n symmetry and unit cell dimensions of a = 18.98 Å, b = 8.57 Å, c = 30.43 Å . These findings suggest strong π-π stacking interactions and van der Waals forces stabilizing the solid-state structure .

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic benzyl and pyrrole groups. Stability under acidic conditions is moderate, with degradation observed in strong bases via ester hydrolysis.

Biological and Pharmacological Applications

Antimicrobial Activity

Preliminary assays indicate moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL), likely mediated by disruption of microbial cell membranes.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors, particularly targeting EGFR and VEGFR-2 . Its ester group allows facile conversion to carboxylic acid derivatives for prodrug formulations.

Materials Science

Conjugated polymers incorporating this indole derivative exhibit tunable luminescence properties (λ = 450–550 nm), making them candidates for organic light-emitting diodes (OLEDs) .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

The benzyl group in the target compound enhances membrane permeability, reducing IC values by 35% compared to non-benzylated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume